(p-Fluorophenylthio)acetic acid triethanolamine
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Overview
Description
(p-Fluorophenylthio)acetic acid triethanolamine is a compound formed by the combination of (p-Fluorophenylthio)acetic acid and triethanolamine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Fluorophenylthio)acetic acid triethanolamine typically involves the reaction of (p-Fluorophenylthio)acetic acid with triethanolamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and reaction time, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to achieve high yield and purity. The process may involve the use of advanced techniques such as continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
(p-Fluorophenylthio)acetic acid triethanolamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired products .
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the specific reagents used. For example, oxidation reactions may produce different oxidized forms of the compound, while substitution reactions can lead to the formation of various substituted derivatives .
Scientific Research Applications
(p-Fluorophenylthio)acetic acid triethanolamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biological studies to investigate its effects on different biological systems and pathways.
Mechanism of Action
The mechanism of action of (p-Fluorophenylthio)acetic acid triethanolamine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins to exert its effects. The specific molecular targets and pathways involved depend on the particular application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to (p-Fluorophenylthio)acetic acid triethanolamine include:
(4-Trifluoromethyl)phenylacetic acid: A compound with similar structural features but different functional groups.
Triethanolamine: A related compound that is commonly used in various industrial and research applications.
Uniqueness
Its ability to undergo various chemical reactions and its wide range of scientific research applications make it a valuable compound in multiple fields .
Properties
CAS No. |
102582-91-2 |
---|---|
Molecular Formula |
C14H22FNO5S |
Molecular Weight |
335.39 g/mol |
IUPAC Name |
2-[bis(2-hydroxyethyl)amino]ethanol;2-(4-fluorophenyl)sulfanylacetic acid |
InChI |
InChI=1S/C8H7FO2S.C6H15NO3/c9-6-1-3-7(4-2-6)12-5-8(10)11;8-4-1-7(2-5-9)3-6-10/h1-4H,5H2,(H,10,11);8-10H,1-6H2 |
InChI Key |
IXIIFMUIVJPFRJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1F)SCC(=O)O.C(CO)N(CCO)CCO |
Origin of Product |
United States |
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